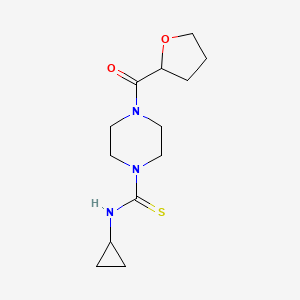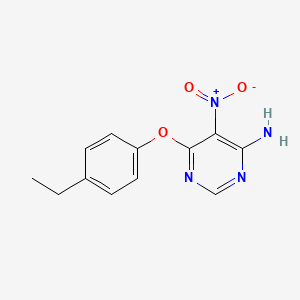
N-cyclopropyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-cyclopropyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a range of effects on the brain and body.
Mecanismo De Acción
N-cyclopropyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, this compound can modulate neuronal activity and affect a range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on GABA levels, this compound has been shown to modulate the activity of other neurotransmitters, such as dopamine and glutamate. It can also affect cellular signaling pathways and gene expression, leading to changes in cellular function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. It is also relatively stable and easy to use in experiments. However, there are some limitations to its use, including its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of addiction, particularly to drugs such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of certain types of cancer, where it may be able to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in the treatment of a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. This compound has also been investigated as a potential treatment for certain types of cancer.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c17-12(11-2-1-9-18-11)15-5-7-16(8-6-15)13(19)14-10-3-4-10/h10-11H,1-9H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXARDXACBIHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-2-{[(tetrahydro-2-furanylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B4141330.png)
![N-[3-({[(1-adamantylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4141337.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4141357.png)
![2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4141364.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4141377.png)
![3-phenyl-N-[({4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]propanamide](/img/structure/B4141382.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine](/img/structure/B4141393.png)
![3,4,5-trimethoxy-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4141414.png)
![1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B4141418.png)
![2-(4-methoxybenzyl)-6,7-dimethyl-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141423.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B4141431.png)
![4-amino-5-cyano-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B4141434.png)
![N-[4-({[4-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-pyrimidinyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4141436.png)